DNP-PEG6-acid
Description
Significance of Dinitrophenyl (DNP) Moiety in Biochemical Systems
The dinitrophenyl (DNP) group is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. synabs.be It is a small, synthetically accessible molecule that plays a crucial role as a hapten in immunology. synabs.beontosight.aiimmunologyresearchjournal.com Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. ontosight.ai This property makes the DNP group an invaluable tool in the development of immunoassays and for studying immune responses. synabs.beontosight.ai Because it is not naturally found in tissues, it serves as an ideal control in such assays. synabs.be
The DNP moiety can be used to stimulate a strong immune response when conjugated with proteins or peptides. synabs.be This has led to its use in various research applications, including the development of biotin-free detection systems where DNP-labeled probes are detected by anti-DNP monoclonal antibodies. synabs.be Furthermore, the DNP group's characteristic yellow color, due to its chromophore that absorbs light in the visible spectrum, allows for straightforward detection and quantification. ontosight.ai
In other biochemical contexts, the DNP group has been utilized to study protein carbonylation, a form of oxidative damage. Dinitrophenylhydrazine (DNPH) reacts with protein carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product, which can then be detected using antibodies specific to the DNP moiety. researcher.liferesearchgate.net
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Molecular Constructs
Polyethylene glycol (PEG) is a synthetic, water-soluble polymer that is widely used in biomedical applications due to its biocompatibility and non-immunogenic nature. ucl.ac.bemdpi.com The process of attaching PEG chains to molecules, known as PEGylation, offers several advantages in the design of advanced molecular constructs. ucl.ac.benih.gov
Key properties and functions of PEG linkers include:
Increased Solubility: PEG chains are highly hydrophilic, and their incorporation into a molecule can significantly enhance its solubility in aqueous solutions. ucl.ac.beresearchgate.net
Improved Biocompatibility: PEG is generally considered non-toxic and is well-tolerated in biological systems. ucl.ac.be
Reduced Immunogenicity: The PEG chain can shield the attached molecule from the immune system, reducing its immunogenicity and antigenicity. ucl.ac.benih.gov
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation, thereby increasing their stability and circulation time in the body. ucl.ac.benih.gov
Controlled Pharmacokinetics: By adjusting the length and structure of the PEG linker, researchers can modulate the pharmacokinetic properties of a molecule, influencing its distribution and clearance from the body. nih.govacs.orgnih.gov
PEG linkers can be synthesized with various functional groups, allowing for their versatile use in conjugating different types of molecules, including proteins, peptides, and small molecules. researchgate.net
Structural Characteristics of DNP-PEG6-acid as a Modular Reagent
This compound is a molecule that strategically combines the properties of the DNP group and a PEG linker. The "PEG6" designation indicates a chain of six repeating ethylene (B1197577) glycol units. This specific length provides a balance of solubility and spacing for various applications. The molecule possesses two key functional ends:
The DNP group serves as a versatile handle for detection and as a hapten for immunological studies. synabs.beontosight.ai
The terminal carboxylic acid provides a reactive site for conjugation to other molecules, typically through the formation of stable amide bonds with primary amines. bioglyco.com
This modular design allows researchers to use this compound as a linker to connect different molecular components, creating complex constructs for specific research purposes. For instance, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comhoelzel-biotech.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H33N3O12 | cd-bioparticles.net |
| Molecular Weight | 519.5 g/mol | cd-bioparticles.net |
| Purity | >95% | axispharm.com |
Overview of Research Paradigms Utilizing this compound
The unique combination of a hapten and a flexible, biocompatible linker in this compound has led to its application in a variety of research areas:
Immunology and Immunoassays: The DNP moiety is extensively used to elicit and study antibody responses. synabs.bestanford.eduoup.comaai.org this compound can be used to create well-defined antigens for these studies. It is also valuable in the development of sensitive detection systems, such as surface plasmon resonance (SPR) immunosensors for detecting explosives like TNT, where DNP-modified surfaces are used to capture anti-TNT antibodies. mdpi.comscispace.com
PROTAC Development: this compound serves as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comhoelzel-biotech.comcnreagent.com These bifunctional molecules bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Bioconjugation and Drug Delivery: The PEG linker component of this compound imparts favorable properties for bioconjugation, such as increased solubility and biocompatibility. ucl.ac.bemdpi.combiochempeg.com While not a therapeutic agent itself, the principles of its design are relevant to the construction of drug delivery systems. mdpi.com
Surface Modification and Materials Science: The carboxylic acid terminus allows for the covalent attachment of this compound to surfaces, modifying their properties. For example, in the development of immunosensors, sensor surfaces can be functionalized with this compound to create a platform for antibody binding. mdpi.comscispace.com
Cellular and Molecular Biology: Researchers have used DNP-pHLIP conjugates, which incorporate a DNP group, to selectively target acidic tumor microenvironments and recruit anti-DNP antibodies to cancer cells, thereby triggering an immune response. nih.gov This approach highlights the potential of using the DNP hapten to direct immune-mediated cytotoxicity.
Structure
2D Structure
Properties
Molecular Formula |
C21H33N3O12 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H33N3O12/c25-21(26)3-5-31-7-9-33-11-13-35-15-16-36-14-12-34-10-8-32-6-4-22-19-2-1-18(23(27)28)17-20(19)24(29)30/h1-2,17,22H,3-16H2,(H,25,26) |
InChI Key |
FMDPKJAIISHYKV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DNP-PEG6-acid |
Origin of Product |
United States |
Synthetic Methodologies for Dnp Peg6 Acid and Analogous Derivatives
Established Synthetic Pathways for DNP-PEG6-acid Production
The synthesis of this compound, a heterobifunctional linker, involves the strategic combination of a 2,4-dinitrophenyl (DNP) group and a hexamethylene glycol (PEG6) chain terminating in a carboxylic acid. While this compound is commercially available for use as a PROTAC linker and in other applications, its de novo synthesis generally follows established bioconjugation principles. hoelzel-biotech.commedchemexpress.com A common pathway originates from starting materials that possess the core PEG6 structure with orthogonal functional groups at each terminus.
A plausible synthetic route can be conceptualized as follows:
Starting Material Selection : A key starting material would be an amino-PEG6-carboxylic acid, where the amine provides a reactive handle for DNP introduction and the carboxylic acid remains for subsequent conjugations. Alternatively, one could start with a PEG6 diol, functionalize one end with DNP, and then oxidize the other terminal alcohol to a carboxylic acid.
DNP Group Introduction : The most common method for introducing the DNP group is through a nucleophilic aromatic substitution reaction. The amino group of the PEG linker reacts with 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene (DNP-Cl) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used as a base to scavenge the resulting acid (HF or HCl). rsc.org
Protection/Deprotection : If the starting material is a PEG linker with an amine and an ester (a protected carboxylic acid), the ester group (e.g., a t-butyl ester) would be hydrolyzed as a final step to reveal the carboxylic acid. axispharm.com This is often achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). rsc.orgrsc.org
A summary of a potential synthetic pathway is outlined in the table below.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | DNPylation | Amino-PEG6-t-butyl ester, 2,4-dinitrofluorobenzene (DNFB), Triethylamine (TEA), in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). | Covalently attaches the DNP moiety to the amine terminus of the PEG linker. |
| 2 | Deprotection | DNP-PEG6-t-butyl ester, Trifluoroacetic acid (TFA) in DCM. | Removes the t-butyl protecting group to yield the terminal carboxylic acid. |
| 3 | Purification | Column Chromatography or Preparative HPLC. | Isolates the final this compound product with high purity. |
Functional Group Interconversions and Derivatization Strategies of the Carboxylic Acid Moiety
The terminal carboxylic acid of this compound is a versatile functional handle that can be converted into a variety of other groups to facilitate different conjugation chemistries. solubilityofthings.comnumberanalytics.com These interconversions are critical for attaching the DNP-PEG6 linker to biomolecules or other chemical entities. google.com
Amide Bond Formation: The most common derivatization is the formation of a stable amide bond with a primary or secondary amine. This reaction is not spontaneous and requires the activation of the carboxylic acid. broadpharm.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and suppress side reactions. rsc.orgpeptide.com
Active Ester Synthesis: The carboxylic acid can be converted into an active ester, which is a more reactive species that readily couples with amines without the need for coupling agents in the final conjugation step. The most prevalent active ester is the N-hydroxysuccinimidyl (NHS) ester. google.com This is typically formed by reacting this compound with NHS in the presence of a carbodiimide (B86325) like DCC.
Other Derivatizations: While less common for this specific compound, standard organic chemistry transformations could be applied:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated acid intermediate can form various esters.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would require protection of the nitro groups on the DNP moiety. solubilityofthings.com
The following table summarizes key derivatization strategies.
| Derivative | Functional Group | Reagents for Formation | Reactive Towards |
| Amide | -C(O)NH-R | Carboxylic Acid, Amine (R-NH₂), EDCI/NHS | - |
| NHS Ester | -C(O)O-NHS | Carboxylic Acid, NHS, DCC | Primary Amines |
| Acyl Halide | -C(O)Cl | Carboxylic Acid, Thionyl Chloride (SOCl₂) | Amines, Alcohols, Thiols |
| Alcohol | -CH₂OH | Carboxylic Acid, LiAlH₄ or B₂H₆ | - |
Chemoenzymatic Synthesis Approaches Involving DNP-PEG Conjugates
A powerful and highly specific method for conjugating DNP-PEG linkers to peptides and proteins involves chemoenzymatic approaches. rsc.org The enzyme Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, is widely used for this purpose. rsc.orgiiitd.edu.in SrtA recognizes a specific sorting signal motif (e.g., LPETG) at the C-terminus of a protein or peptide. iiitd.edu.in It cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates a new substrate containing an N-terminal oligoglycine motif (e.g., GGG). rsc.org
This strategy has been successfully employed to create site-specifically modified nanobody-DNP conjugates and peptide-DNP conjugates. rsc.orgacs.org The synthesis involves:
Chemical synthesis of a DNP-PEG linker functionalized with an N-terminal triglycine (B1329560) sequence (e.g., NH₂-GGG-(PEG)n-DNP). rsc.org
Expression of the target protein (e.g., a nanobody) engineered to include a C-terminal SrtA recognition motif (e.g., LPETGGS). iiitd.edu.in
Incubation of the two components with SrtA, which catalyzes the specific ligation, yielding a C-terminally DNP-PEGylated protein. rsc.orgiiitd.edu.in
This method allows for precise control over the conjugation site, ensuring a homogeneous product, which is often difficult to achieve with traditional chemical methods that target common amino acid side chains like lysines. rsc.org
Design and Synthesis of DNP-PEG Linkers with Varied PEG Lengths and Terminal Functionalities
The length of the polyethylene (B3416737) glycol (PEG) spacer in DNP-PEG linkers is a critical design parameter that can significantly influence the properties and biological activity of the final conjugate. rsc.orgrsc.org Researchers have synthesized and studied DNP-PEG conjugates with various PEG lengths (n=1, 3, 6, 12, etc.) to optimize factors such as solubility, steric hindrance, and the distance between the DNP hapten and the conjugated biomolecule. rsc.orgacs.org This "spacerology" is crucial for modulating interactions with antibodies or cellular receptors. rsc.org
Synthesis of DNP-PEGn-NHS Esters
DNP-PEGn-NHS esters are valuable amine-reactive reagents that combine the DNP hapten with the benefits of a hydrophilic PEG spacer. broadpharm.com Their synthesis is a straightforward extension of the derivatization of the corresponding DNP-PEGn-acid.
The general synthetic scheme is a two-step process:
DNP Functionalization : A PEG derivative, such as an amino-PEGn-acid with a protected carboxylic acid, is reacted with a DNP source (e.g., DNP-Cl) to install the DNP group.
NHS Ester Formation : After deprotection of the carboxylic acid, the resulting DNP-PEGn-acid is dissolved in an anhydrous solvent like DMF or DCM. N-hydroxysuccinimide (NHS) and a coupling agent such as DCC or EDCI are added to the solution. The reaction is typically stirred at room temperature for several hours to yield the DNP-PEGn-NHS ester. broadpharm.com
| Compound | PEG Length (n) | Starting Material (Example) | Key Reagents |
| DNP-PEG2-NHS Ester | 2 | DNP-PEG2-acid | NHS, EDCI |
| DNP-PEG4-NHS Ester | 4 | DNP-PEG4-acid | NHS, DCC |
| DNP-PEG6-NHS Ester | 6 | This compound | NHS, EDCI |
| DNP-PEG12-NHS Ester | 12 | DNP-PEG12-acid | NHS, DCC |
Synthesis of DNP-PEG-Alkyne Derivatives for Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for conjugation. sigmaaldrich.comlabinsights.nl To utilize this chemistry, DNP-PEG linkers can be functionalized with a terminal alkyne group (e.g., a propargyl group). axispharm.com
The synthesis of a DNP-PEG-alkyne derivative would typically involve starting with a PEG molecule that has three distinct functionalities: one for DNP attachment (e.g., an amine), one for the alkyne (e.g., a propargyl ether or amide), and a third that is either protected or inert during the initial steps. A common approach is to use a starting material like propargyl-PEG-amine. The amine is reacted with a DNP source, as described previously, to yield the final DNP-PEG-propargyl product. These reagents can then be "clicked" onto molecules that have been modified to contain an azide (B81097) group. axispharm.combiochempeg.com
Purification and Isolation Techniques for this compound Conjugates in Research
The purification and isolation of this compound and its conjugates are critical for ensuring the homogeneity and accuracy of subsequent experiments. The choice of technique depends heavily on the size and properties of the target molecule.
For small molecules like this compound and its derivatives (e.g., NHS esters):
Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds of this size.
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is often used for final purification to achieve high purity (≥95%). acs.org The purity is typically assessed by analytical HPLC. acs.org
For larger bioconjugates (e.g., peptide or protein conjugates):
Size-Exclusion Chromatography (SEC): Also known as gel filtration (e.g., using G25 or G50 columns), this technique is effective for separating the larger protein conjugate from smaller, unreacted DNP-PEG linkers and reagents. rsc.org
Dialysis: A common method to remove small molecule impurities from macromolecular solutions. broadpharm.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for both purification and analysis of peptide and protein conjugates. iiitd.edu.inacs.org
Lyophilization (Freeze-Drying): Used to remove the solvent and isolate the final purified conjugate as a stable, dry powder. rsc.orgacs.org
Final product identity and integrity are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for small molecules, and SDS-PAGE and MS for bioconjugates. rsc.orgrsc.org
Applications of Dnp Peg6 Acid in Advanced Biochemical and Biomedical Research
DNP-PEG6-acid as a Hapten in Immunological Research Systems
The DNP group of this compound functions as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This property makes this compound particularly useful in immunological research.
Role in Antigen-Antibody Binding Studies
This compound plays a significant role in the fundamental study of antigen-antibody interactions. oncohemakey.com The DNP moiety serves as a well-defined antigenic determinant, allowing researchers to investigate the specificity and affinity of anti-DNP antibodies. emory.edu The principles governing these interactions are foundational to understanding broader immunological responses. oncohemakey.com Studies have utilized monoclonal anti-DNP antibodies to examine the biophysical characteristics of these binding events. nih.gov The reversible nature of the DNP-antibody interaction makes it an excellent model system for studying the dynamics of macromolecular recognition. oncohemakey.com
Assessment of Anti-DNP Antibody Recruitment Capacity
A key application of this compound is in assessing the ability to recruit naturally occurring anti-DNP antibodies. nih.gov The human immune system contains a surprising abundance of endogenous antibodies that can recognize and bind to the DNP hapten. rsc.orgnih.gov Researchers have leveraged this by conjugating this compound to various molecules or cell surfaces to study the subsequent recruitment of these anti-DNP antibodies. nih.govnih.gov For example, DNP-pHLIP conjugates have been used to demonstrate pH-dependent recruitment of anti-DNP antibodies to cancer cells, mimicking the acidic tumor microenvironment. nih.gov Flow cytometry is a common technique used to quantify the amount of anti-DNP antibody recruited to the cell surface. nih.govresearchgate.net
In one study, the length of the PEG linker was shown to be a critical factor in the efficiency of anti-DNP antibody recruitment, with a PEG6 linker demonstrating robust capacity. acs.org Another study confirmed that a linker length of up to PEG6 in nanobody-DNP conjugates was suitable for achieving good binding ability. rsc.org
Development of Multivalent Antibody-Recruiting Constructs
This compound is a crucial component in the development of multivalent antibody-recruiting molecules (ARMs). nih.govnih.gov These constructs are designed to present multiple DNP haptens, which can lead to enhanced binding avidity for anti-DNP antibodies. rsc.org The PEG6 linker in these constructs provides spacing and flexibility, which can influence the accessibility of the DNP motifs to the antibodies. rsc.org
Research has shown that multivalent presentation of DNP can effectively recruit antibodies to the surface of cancer cells or pathogens. nih.govnih.govnih.gov For instance, multivalent antibody-recruiting glycopolymers (MARGs) composed of hyaluronic acid grafted with multiple copies of DNP have been developed for targeted cancer immunotherapy. researchgate.netresearchgate.net Studies have demonstrated that these constructs can mediate immune responses, such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of target cells. rsc.orgacs.org The design of these multivalent constructs often involves varying the number and spacing of the DNP motifs to optimize antibody recruitment and subsequent immune effector functions. rsc.org
Utility in Bioconjugation and Molecular Labeling Strategies
The terminal carboxylic acid group of this compound makes it a versatile reagent for bioconjugation and molecular labeling. bioglyco.com This functionality allows for the covalent attachment of the DNP-PEG6 moiety to a wide range of biomolecules.
Amide Bond Formation with Primary Amines for Conjugation
The carboxylic acid of this compound can readily react with primary amine groups on proteins, peptides, or other molecules to form a stable amide bond. bioglyco.comdcchemicals.combiochempeg.com This reaction is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or HATU. bioglyco.comaxispharm.comnih.gov This well-established chemistry provides a reliable method for conjugating the DNP hapten to a desired target. researchgate.net The hydrophilic PEG6 linker enhances the water solubility of the resulting conjugate, which is often beneficial for biological applications.
| Activating Agent | Reactive Groups | Bond Formed |
| EDC/NHS | Carboxylic Acid, Primary Amine | Amide |
| HATU | Carboxylic Acid, Primary Amine | Amide |
Site-Specific Conjugation Methodologies
Achieving site-specific labeling of proteins is crucial for many applications, as it ensures a homogeneous product with well-defined properties. nih.govnih.gov this compound can be incorporated into site-specific conjugation strategies. One approach involves the genetic introduction of a unique reactive handle, such as a non-canonical amino acid or a cysteine residue at a specific location in a protein. nih.govresearchgate.net The carboxylic acid of this compound can then be coupled to a complementary reactive group on the protein.
Application in Peptide and Protein Functionalization
The functionalization of peptides and proteins is a cornerstone of chemical biology, enabling the introduction of novel properties or labels to study or modulate biological function. nih.gov this compound serves as a key reagent in this field, primarily by acting as a linker to conjugate the DNP hapten to biomolecules. The terminal carboxylic acid group of this compound can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. iris-biotech.de
A notable application is in the development of novel immunotherapeutics. In one study, researchers aimed to recruit endogenous anti-DNP antibodies to the surface of cancer cells overexpressing Fibroblast Growth Factor Receptor 1 (FGFR1). acs.org They functionalized an FGFR1-binding peptide (Pep1) with a DNP hapten using PEG linkers of varying lengths. acs.org The this compound derivative was used to create a conjugate, Pep1-DNP conjugate 9. acs.org Research demonstrated that while DNP modification did not impair the peptide's ability to bind to FGFR1, the length of the PEG linker was critical for antibody recruitment. acs.org Among the different linkers tested, the conjugate containing the PEG6 linker (Pep1-DNP conjugate 9) showed the most potent ability to recruit anti-DNP antibodies to the surface of FGFR1-positive cells. acs.org This highlights the importance of the linker's length in providing the optimal spatial presentation of the hapten for antibody recognition. acs.org
The synthesis of these peptide-DNP conjugates was achieved through a chemoenzymatic approach using Sortase A (SrtA)-mediated ligation, a technique that allows for site-specific modification. acs.org
Table 1: Synthesis of Pep1-DNP Conjugates via SrtA-Mediated Ligation This table shows the conversion yields for the synthesis of different Pep1-DNP conjugates, highlighting the successful creation of the conjugate utilizing a PEG6 linker.
| Conjugate | DNP Derivative | Linker | Conversion Yield |
|---|---|---|---|
| 7 | DNP-glycine | PEG2 | 92% |
| 8 | DNP-glycine | PEG4 | 90% |
| 9 | DNP-glycine | PEG6 | 90% |
Data sourced from a 2024 study on peptidomimetic immunotherapeutics. acs.org
Fabrication of Functionalized Nanoparticles and Surfaces
This compound is also instrumental in the fabrication of functionalized nanoparticles designed for applications such as targeted drug delivery and medical imaging. biochempeg.comnih.gov The PEG component enhances the water solubility and biocompatibility of nanoparticles, while the DNP and acid groups provide handles for further conjugation. broadpharm.com
In a recent study, researchers developed dendronized iron oxide nanoparticles (DNPs) for targeted cancer therapy. rsc.orgresearchgate.net These nanoparticles were functionalized with an Epidermal Growth Factor Receptor (EGFR)-targeting peptide, P22, to specifically target breast cancer cells. rsc.org A critical component of this design was the incorporation of a PEG6 spacer to connect the P22 peptide to the nanoparticle surface. rsc.org The use of the PEG6 linker was shown to be essential for the system's efficacy. rsc.orgresearchgate.net Confocal imaging and iron uptake quantification demonstrated that nanoparticles featuring the PEG6-P22 construct (DNP@PEG@P22) were internalized by EGFR-positive cancer cells (MDA-MB-231) significantly more than non-targeted nanoparticles. rsc.orgresearchgate.net This enhanced uptake was not observed in EGFR-negative cells, confirming the specificity of the targeting. rsc.org The study concluded that the PEG6 spacer provided the necessary flexibility and distance to improve the accessibility of the P22 peptide to its receptor on the cell surface, thereby boosting targeting specificity and therapeutic performance. rsc.orgresearchgate.net
Table 2: Iron (Fe) Uptake in MDA-MB-231 Breast Cancer Cells This table presents the results of an iron uptake assay, demonstrating the superior cellular internalization of nanoparticles functionalized with a targeting peptide via a PEG6 linker compared to non-targeted nanoparticles.
| Nanoparticle Type | Description | Fe Uptake (pg per cell) |
|---|---|---|
| DNP | Dendronized Nanoparticle (non-targeted control) | ~10 |
| DNP@P22 | DNP functionalized with P22 peptide (no spacer) | ~15 |
| DNP@PEG@P22 | DNP functionalized with P22 peptide via PEG6 spacer | ~30 |
Data adapted from a 2025 study on spacer engineering in nanoparticle-peptide conjugates. rsc.orgresearchgate.net
Contributions to Proteomics and Targeted Protein Degradation Studies
The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov These heterobifunctional molecules are designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. medchemexpress.commedchemexpress.com
This compound as a PROTAC Linker in Protein Degradation Research
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two. researchgate.net this compound is a PEG-based PROTAC linker used in the synthesis of these degraders. medchemexpress.comhoelzel-biotech.com Its structure is bifunctional: the carboxylic acid end can be coupled to one of the two ligands (either the warhead or the anchor), while the DNP group can be modified or used as part of the other ligand, or the entire this compound structure can be part of a more complex linker synthesis. The primary role of the linker is to tether the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Protein-PROTAC-E3 Ligase). nih.gov Once this complex is formed, the E3 ligase tags the target protein with ubiquitin, marking it for destruction by the proteasome. researchgate.net
Design Principles for PROTACs Incorporating this compound
PEG linkers, such as the one in this compound, are frequently used in PROTAC design for several reasons. researchgate.net They offer good water solubility, which can improve the often-poor physicochemical properties of large, "greasy" PROTAC molecules. Furthermore, their flexibility can be advantageous in allowing the two ends of the PROTAC to simultaneously find their optimal binding pockets on the target protein and the E3 ligase. sigmaaldrich.com
The length of the linker is a crucial variable. Research has shown that there is often an optimal linker length for a given target and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while one that is too long might lead to unproductive binding or unfavorable conformational dynamics. In a study using a chemical-genetic platform to explore PROTACable sites, researchers tested ligands with PEG2, PEG4, and PEG6 linkers. nih.gov They found that for the target FKBP12F36V, the PEG6-linked ligand was the most effective at inducing degradation when tethered to a specific site on the VHL E3 ligase, demonstrating that a longer linker was optimal in this context. nih.gov This underscores the empirical nature of PROTAC design, where linkers like this compound are valuable tools in a library approach to identify the most potent degrader. sigmaaldrich.com
Role in Molecular Recognition and Ligand-Receptor Interaction Studies
Understanding and controlling the interaction between a ligand and its receptor is fundamental to drug design and chemical biology. The way a ligand is presented to its receptor can dramatically influence binding affinity and specificity.
Modulating Ligand Conformation and Accessibility via PEG Spacer
The hexaethylene glycol (PEG6) chain in this compound plays a critical role as a flexible spacer that can modulate the conformation and accessibility of a conjugated ligand. rsc.org When a targeting moiety, such as a peptide, is attached to a larger entity like a nanoparticle, it can suffer from steric hindrance, where the bulk of the nanoparticle surface blocks the peptide from effectively reaching its binding site on a target receptor. rsc.orgresearchgate.net
The PEG6 spacer helps overcome this issue by physically distancing the ligand from the surface, giving it the conformational freedom to adopt the correct orientation for receptor binding. rsc.org This principle was clearly demonstrated in the nanoparticle research cited earlier, where adding a PEG6 spacer between the nanoparticle and the P22 peptide doubled the amount of cellular uptake compared to a conjugate without a spacer. rsc.orgresearchgate.net The study concluded that the PEG spacer facilitates a more suitable conformation of the peptide at the nanoparticle surface, promoting its interaction with the EGFR. rsc.org
A similar principle was observed in a study aimed at recruiting anti-DNP antibodies to bacterial surfaces. nih.gov Researchers synthesized a panel of agents with DNP connected to a bacterial-binding molecule via PEG linkers of varying lengths. The agent with the PEG6 linker (termed PD6 in the study) was found to be the most efficient at inducing opsonization (the process of tagging a pathogen for immune destruction). nih.gov This suggests that the PEG6 length provided an ideal balance, being long enough to effectively display the DNP epitope away from the complex bacterial surface but not so long as to cause interference, thus maximizing its accessibility to antibodies. nih.gov
Investigating Binding Affinities of DNP-Conjugated Ligands
A significant application of this compound lies in the investigation of binding affinities between DNP-conjugated ligands and their corresponding receptors or antibodies. The ability to conjugate the DNP moiety to different molecules of interest, such as peptides or other small molecules, allows researchers to quantify the strength and specificity of these interactions.
One notable study focused on the development of peptidomimetic immunotherapeutics for lung cancer by conjugating a fibroblast growth factor receptor 1 (FGFR1)-binding peptide (Pep1) with DNP through PEG linkers of varying lengths. nih.gov Using surface plasmon resonance (SPR), the binding affinities (KD) of these conjugates to the FGFR1c protein were determined. The results indicated that the DNP-modified peptides retained a high binding affinity for FGFR1c, with only a slight decrease compared to the unmodified peptide. nih.gov This demonstrates that the conjugation of DNP via a PEG linker has a minimal impact on the inherent binding capability of the peptide to its target. nih.gov
The binding affinities for these DNP-conjugated peptides are summarized in the table below.
| Conjugate | Binding Affinity (KD) to FGFR1c (μM) | Reference |
| Pep1-DNP (with PEG linker) | 5.01 | nih.gov |
| Pep1-DNP (with PEG linker) | 5.34 | nih.gov |
| Pep1-DNP (with PEG linker) | 5.95 | nih.gov |
This table presents the binding affinities of different DNP-conjugated Pep1 peptides to the FGFR1c protein, as determined by surface plasmon resonance.
Applications in Cell-Based Research and Imaging Modalities
The unique properties of this compound and its conjugates make them highly suitable for a range of cell-based research applications, including cellular labeling, tracing, and investigating internalization pathways.
Cellular Labeling and Tracing with this compound Conjugates
This compound conjugates are effectively used for labeling and tracing cells, primarily by exploiting the high-affinity interaction between the DNP hapten and anti-DNP antibodies. This principle allows for the specific targeting and visualization of cells that have been labeled with a DNP-conjugated molecule.
In one study, hyaluronic acid (HA) was grafted with multiple copies of DNP using PEG linkers of different lengths, including PEG6, to create multivalent antibody-recruiting glycopolymers (MARGs). researchgate.net The ability of these HA-[PEGm-DNP]n conjugates to recruit anti-DNP antibodies to the surface of MDA-MB-231 cancer cells was quantified using flow cytometry. The results demonstrated that the length of the PEG linker and the density of the DNP hapten significantly influenced the antibody-recruiting efficiency. researchgate.net Specifically, the conjugate with a PEG6 linker and the highest DNP density (HA-[PEG6-DNP]8) showed the most potent antibody recruitment. researchgate.net
The mean fluorescence intensity (MFI), which correlates with the amount of antibody binding to the cell surface, for various HA-DNP conjugates is presented in the following table.
| Conjugate | Mean Fluorescence Intensity (MFI) | Reference |
| HA-[PEG6-DNP]2 | ~15000 | researchgate.net |
| HA-[PEG6-DNP]4 | ~25000 | researchgate.net |
| HA-[PEG6-DNP]8 | ~40000 | researchgate.net |
This table shows the mean fluorescence intensity from flow cytometry analysis, indicating the level of anti-DNP antibody recruitment to MDA-MB-231 cells treated with HA-DNP conjugates with a PEG6 linker and varying DNP densities (n=2, 4, or 8).
Influence on Cellular Internalization Processes in Research Models
The inclusion of a PEG6 linker in DNP-conjugated molecules can significantly influence their interaction with cells and their subsequent internalization. The PEG spacer can provide flexibility and reduce steric hindrance, thereby enhancing the binding of the conjugated ligand to its cellular target and promoting uptake.
A study investigating the targeting specificity of nanoparticle-peptide conjugates for tumor-associated antigens utilized a PEG6 spacer to link a peptide (P22) to dendronized iron oxide nanoparticles (DNPs). rsc.org The cellular uptake of these DNP@PEG@P22 nanoparticles by MDA-MB-231 cells was quantified by measuring the intracellular iron content. The results revealed a substantial increase in cellular uptake when the PEG6 spacer was present, compared to nanoparticles without the spacer. rsc.org This suggests that the PEG6 linker facilitates a more favorable conformation of the targeting peptide on the nanoparticle surface, leading to enhanced interaction with the cellular receptors and increased internalization. rsc.org
The quantitative data on the cellular uptake of these nanoparticles is detailed below.
| Nanoparticle Conjugate | Cellular Uptake (pg Fe per cell) | Reference |
| DNPs | ~34 | rsc.org |
| DNP@PEG@P22 | ~95 | rsc.org |
This table presents the cellular uptake of DNP and DNP@PEG@P22 nanoparticles in MDA-MB-231 cells, quantified by the amount of intracellular iron (Fe) per cell.
Mechanistic Investigations of Dnp Peg6 Acid Interactions in Research Contexts
Immunological Mechanisms of DNP as a Hapten
The dinitrophenyl (DNP) group is a classic example of a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. nih.govbiomedres.us This characteristic makes DNP an invaluable tool in immunological research for studying the mechanisms of antibody production and B-cell activation. synabs.be
Hapten-Carrier Conjugation Principles
To become immunogenic, haptens like DNP must be covalently bonded to a larger carrier molecule, typically a protein. nih.govcreative-biolabs.com This process, known as hapten-carrier conjugation, creates a complex that is large enough to be recognized by the immune system. nih.gov The carrier protein provides the necessary epitopes for T-cell help, which is crucial for activating B-cells to produce antibodies against the hapten. creative-biolabs.com When a B-cell recognizes and binds to the hapten on the conjugate, it internalizes the entire complex. The carrier protein is then processed and its peptides are presented on the B-cell surface via MHC class II molecules. This presentation allows for the recruitment of T-helper cells, which in turn stimulate the B-cell to proliferate and differentiate into antibody-producing plasma cells. creative-biolabs.com The choice of the chemical method for conjugation is critical and depends on the functional groups available on both the hapten and the carrier. creative-biolabs.comnih.gov
Influence of Hapten Valence and Density on Immunological Response (in research settings)
The number of hapten molecules attached to a single carrier protein, referred to as hapten valence or density, significantly influences the nature and magnitude of the immune response. nih.govnih.gov Research indicates that a certain threshold of hapten density is often required to trigger a robust immune reaction. karger.comscispace.com
High hapten density can lead to extensive cross-linking of B-cell receptors (BCRs), which is a powerful activation signal. karger.com Studies have shown that increasing hapten density can result in a broader range of antibody affinities being produced. nih.gov Conversely, low-valency antigens tend to induce a more limited B-cell response, often favoring the activation of high-affinity B-cells. nih.gov However, excessively high hapten density can sometimes lead to immunological tolerance rather than activation. aai.org Therefore, the optimal hapten density for eliciting a strong immune response is a critical parameter that is carefully controlled in the design of hapten-carrier conjugates for research purposes. nih.govdocsity.com For instance, in one study, the ability of a DNP-polymer conjugate to stimulate an IgM anti-hapten immune response was found to be dependent on both the molecular mass and a hapten valence that needed to exceed a certain threshold. scispace.com
PEGylation Effects on Conjugate Behavior and Stability
The incorporation of a polyethylene (B3416737) glycol (PEG) chain, a process known as PEGylation, into the DNP-PEG6-acid molecule imparts several beneficial properties that are crucial for its application in research. PEGylation can alter the physical and chemical properties of the molecule it is attached to, affecting its behavior in biological systems. wikipedia.orgjst.go.jpnih.gov
Impact of PEG Spacer Length on Steric Hindrance and Biofunctionalization
The PEG6 chain in this compound acts as a spacer, physically separating the DNP hapten from the molecule it is conjugated to. This separation is critical for reducing steric hindrance, which is the prevention of reactions at a particular location in a molecule due to the size of surrounding groups. nih.govthermofisher.com A longer spacer arm can increase the flexibility of the conjugate and minimize interference between the hapten and the carrier or a target molecule. thermofisher.comlifetein.com This enhanced accessibility of the DNP moiety can be crucial for efficient binding to antibodies or cellular receptors. nih.gov However, the length of the PEG spacer must be optimized, as excessively long chains can sometimes introduce unwanted flexibility or interactions. lifetein.comrsc.org The PEG spacer's length can also influence the efficiency of conjugation reactions, particularly when dealing with less accessible reaction sites on a protein. rsc.org
Modulation of Hydrodynamic Radius and Solubility in Aqueous Media
PEGylation significantly increases the hydrodynamic radius of a molecule, which is its effective size in solution. mdpi.comresearchgate.netekb.eg This is due to the high flexibility of the PEG chain and its ability to bind a significant number of water molecules. ekb.eg The hydrophilic nature of the PEG linker in this compound enhances its solubility in aqueous environments. interchim.combioglyco.comaxispharm.com This improved solubility is a key advantage in many biological research applications, as it can prevent the aggregation of conjugates and ensure their bioavailability in physiological buffers. rsc.orgekb.eg
Influence on Non-Specific Interactions and Surface Passivation
A significant advantage of PEGylation is its ability to reduce non-specific interactions between a molecule and surfaces or other biomolecules. jove.comutk.edu When coated on a surface, PEG chains form a hydrated layer that acts as a steric barrier, repelling the non-specific adsorption of proteins and other molecules. rsc.orgnih.gov This "stealth" property is crucial in various applications, from preventing the fouling of biosensors to reducing the non-specific binding of conjugates in immunoassays. jove.comresearchgate.net The effectiveness of this surface passivation is dependent on the length and grafting density of the PEG chains. rsc.orgmdpi.com Longer and more densely packed PEG chains generally provide better protection against non-specific interactions. rsc.org
Molecular-Level Interactions of this compound with Biological Entities
The interactions of this compound with biological systems are dictated by the distinct chemical properties of its three core components: the 2,4-dinitrophenyl (DNP) group, the hexaethylene glycol (PEG6) linker, and the terminal carboxylic acid. The DNP moiety functions as a hapten, the PEG6 linker provides hydrophilicity and a flexible spacer, and the carboxylic acid serves as a conjugation point. bioglyco.commedchemexpress.com This trifunctional architecture enables a range of specific and non-specific interactions with biological entities like proteins and cell membranes, which are foundational to its use in research.
A primary molecular interaction of this compound is the high-affinity binding of its DNP group by anti-DNP antibodies. acs.orgnih.gov This hapten-antibody interaction is a cornerstone of its application in immunoassays and antibody-recruiting therapeutics. nih.govnih.gov The DNP group acts as an artificial antigen, allowing conjugates containing this moiety to be specifically recognized by circulating anti-DNP immunoglobulins (IgG). nih.govrsc.org
The length of the PEG linker is not merely a spacer but plays a critical role in modulating the accessibility of the DNP hapten for antibody binding. Research has shown that the linker length directly influences the efficacy of antibody recruitment to cell surfaces. In a study involving a fibroblast growth factor receptor 1 (FGFR1)-binding peptide conjugated to DNP (Pep1-DNP), the variant with a PEG6 linker demonstrated the most robust anti-DNP antibody recruiting capacity compared to conjugates with shorter PEG linkers. acs.org Similarly, another study on nanobody-DNP conjugates found that linker lengths from PEG1 to PEG6 were suitable for good binding ability, whereas a longer PEG12 linker led to decreased cell binding and reduced antibody-dependent cell-mediated cytotoxicity (ADCC). rsc.orgrsc.org This suggests an optimal "presentation distance" is required for the DNP moiety to be effectively engaged by the antibody's binding site without steric hindrance from the conjugated molecule or the cell surface itself. nih.gov
| Conjugate Component | Effect of PEG Linker Length on Antibody Interaction | Research Context | Reference |
| Pep1-DNP | The PEG6 linker provided the most robust recruitment of anti-DNP antibodies to FGFR1-positive cells. | FGFR1-Targeting Peptidomimetic | acs.org |
| Nanobody-DNP | PEG1 to PEG6 linkers resulted in good cell binding and ADCC, while a PEG12 linker reduced binding and activity. | EGFR-Targeting Nanobody | rsc.orgrsc.org |
| Hyaluronan-DNP | Increasing the PEG linker length (from PEG1 to PEG6) on multivalent DNP-hyaluronan conjugates enhanced antibody recruitment. | CD44-Targeting Glycopolymer | researchgate.netresearchgate.net |
Advanced Analytical Techniques for Characterization and Quantification of Dnp Peg6 Acid and Its Conjugates
Spectroscopic Analysis in Research Investigations
Spectroscopic methods are fundamental in the initial identification and structural confirmation of DNP-PEG6-acid. These techniques exploit the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure and electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for DNP Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light. The 2,4-dinitrophenyl (DNP) group in this compound acts as a strong chromophore, making UV-Vis spectroscopy an ideal method for its detection.
| Compound/Condition | Reported Absorption Maxima (λmax) | Reference |
|---|---|---|
| PVA-DNP Polymer (in Methanol) | 300 nm | scirp.org |
| 2,4-Dinitrophenol (DNP) | ~360 nm | researchgate.netresearchgate.net |
| 2,4-Dinitrophenolate ion | ~400 nm | researchgate.net |
| PVA-DNP SIGMA Complex (in Methanol) | ~350 nm and 505 nm | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (in research)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. ¹H NMR and ¹³C NMR provide precise information about the molecule's atomic framework, confirming the presence of both the DNP and the PEG components.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons are expected:
DNP Aromatic Protons: The protons on the dinitrophenyl ring appear as characteristic multiplets in the downfield region, typically between 7.0 and 9.0 ppm. scirp.org
PEG Chain Protons: The repeating ethylene (B1197577) glycol units (-OCH₂CH₂-) of the PEG6 linker give rise to a prominent, often complex signal around 3.6 ppm. researchgate.netresearchgate.net
Alkyl Chain Protons: Protons of the alkyl chain linking the PEG to the carboxylic acid and the DNP group will have specific chemical shifts that can be assigned to confirm the complete structure.
Researchers have used NMR to confirm the structure of similar DNP-polymer and PEG-containing molecules. For example, the ¹H NMR spectrum of a DNP-functionalized polymer showed broad peaks between 9.0 and 6.8 ppm consistent with the DNP ether units. scirp.org Similarly, the characterization of PEGylated molecules consistently shows a strong singlet or multiplet peak around 3.63 ppm, confirming the presence of the -CH₂- groups of the PEG chain. researchgate.net
| Molecular Fragment | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| DNP Aromatic Protons | 7.0 - 9.0 | scirp.org |
| PEG Methylene Protons (-OCH₂CH₂-) | ~3.6 | researchgate.netresearchgate.net |
| Protons adjacent to Carboxylic Acid (-CH₂COOH) | ~2.5 | N/A |
| Protons adjacent to Amine (-NHCH₂-) | ~3.4 - 3.5 | N/A |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for purifying this compound after synthesis and for characterizing its conjugates. These methods separate molecules based on their physical properties, such as polarity and size.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent conjugation reactions. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is most commonly employed.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). This compound, being a relatively nonpolar molecule, will be retained on the column and then eluted at a specific time (retention time). The purity of the sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Research studies routinely use HPLC to purify synthetic peptides and their conjugates to purities greater than 98%. thermofisher.comthermofisher.com
Furthermore, HPLC is invaluable for monitoring reaction kinetics. By taking aliquots from the reaction mixture at different time points, one can track the disappearance of starting material peaks and the appearance of the product peak, thereby determining the reaction's completion. acs.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | thermofisher.comacs.org |
| Stationary Phase (Column) | C18 (e.g., XBridge Prep C18, 5 µm) | acs.org |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA | acs.org |
| Detection | UV Detector (e.g., at 220 nm for peptides, or ~360 nm for DNP) | chromatographyonline.com |
| Application | Purity assessment, purification, reaction monitoring | thermofisher.comacs.org |
Size-Exclusion Chromatography (SEC) for Conjugate Characterization
Size-Exclusion Chromatography (SEC) is a powerful chromatographic technique that separates molecules based on their hydrodynamic radius (size). This method is particularly crucial for the characterization of this compound conjugates, where the linker is attached to a much larger biomolecule, such as a protein, antibody, or nanoparticle. chromatographyonline.com
The principle of SEC involves a porous stationary phase. Larger molecules, like the high-molecular-weight conjugate, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as unreacted this compound, excess reagents, or byproducts, can penetrate the pores, leading to a longer path and later elution.
SEC is highly effective for:
Separating Conjugate from Reactants: It efficiently separates the final PEGylated conjugate from unreacted protein and low-molecular-weight species. chromatographyonline.com
Detecting Aggregation: The technique can identify and quantify high-molecular-weight aggregates, which may form during the conjugation or storage process. chromatographyonline.com
Assessing Conjugation Efficiency: By comparing the peak areas of the conjugate and the unreacted starting materials, a semi-quantitative assessment of the conjugation reaction's success can be made.
A study developing an SEC method for a large PEG-protein conjugate utilized a TSKgel G4000SWXL column with a mobile phase designed to minimize non-specific interactions and achieved excellent resolution of variants ranging from 50 kDa to over 1000 kDa. chromatographyonline.com
Mass Spectrometry (MS) for Molecular Weight and Conjugation Confirmation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for confirming the molecular weight of this compound and verifying its successful covalent attachment to a target molecule. The theoretical molecular weight of this compound is 519.50 g/mol , corresponding to the chemical formula C₂₁H₃₃N₃O₁₂. medchemexpress.com
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing PEGylated compounds and their conjugates.
ESI-MS: This is often coupled with HPLC (LC-MS) and is excellent for analyzing the purity and exact mass of this compound and its smaller conjugates. Researchers frequently use ESI-MS to confirm the molecular weights of synthesized peptide-DNP conjugates. acs.org
MALDI-TOF MS: This technique is particularly useful for determining the molecular weight of very large conjugates, such as those involving proteins or polymers, where a clear increase in mass after modification can be observed. researchgate.net
By comparing the experimentally measured mass with the theoretical mass, MS provides unequivocal confirmation of the compound's identity. For a conjugate, the mass spectrum should show a new peak corresponding to the mass of the target molecule plus the mass of the attached this compound moiety (minus the mass of H₂O lost during amide bond formation), thus confirming a successful conjugation event.
| Technique | Primary Application | Information Obtained |
|---|---|---|
| UV-Vis Spectroscopy | Detection and Quantification | Presence and concentration of the DNP chromophore. scirp.orgresearchgate.net |
| NMR Spectroscopy | Structural Elucidation | Confirmation of DNP and PEG6 structures and their linkage. scirp.orgresearchgate.net |
| HPLC | Purity Assessment & Reaction Monitoring | Sample purity, separation of components, tracking reaction progress. acs.org |
| Size-Exclusion Chromatography (SEC) | Conjugate Purification & Characterization | Separation of conjugate from reactants, detection of aggregates. chromatographyonline.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Exact molecular mass of the linker and confirmation of conjugation. acs.orgmedchemexpress.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics Studies
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.govbiocat.com It allows for the detailed analysis of the binding kinetics between a ligand, immobilized on a sensor chip, and an analyte flowed over the surface. nih.govnicoyalife.com The technique measures changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand, generating a sensorgram. nih.govnih.gov From this data, key kinetic parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity (Kₐ = kⅆ/kₐ). nicoyalife.comnih.gov
In the context of this compound, SPR is instrumental in characterizing the binding interaction between the DNP hapten and its specific antibodies, such as anti-DNP IgG or IgE. Studies on DNP-functionalized surfaces have demonstrated the utility of SPR in elucidating how the presentation of the DNP hapten affects antibody binding. For instance, research using DNP-decorated DNA origami nanostructures revealed that the nanoscale spacing between DNP ligands significantly influences the stability of antibody binding. nih.govacs.org A 1:1 Langmuir binding model is often used to fit the kinetic data from sensorgrams to derive the rate constants. acs.org
Kinetic analysis of different antibody classes has shown distinct binding behaviors. In one study, anti-DNP IgG exhibited stronger binding and greater spatial tolerance compared to anti-DNP IgE. acs.org The stability of the binding was found to increase at specific intermolecular distances, suggesting a bivalent binding mode. acs.org The dissociation rate (kⅆ) is a critical parameter derived from these studies, as it describes how quickly the antibody-hapten complex falls apart. Slower dissociation rates indicate a more stable complex.
The length and nature of the linker, such as the PEG6 component in this compound, also play a crucial role. Studies have shown that tethering DNP haptens to a lipid interface via long, hydrophilic PEG linkers can significantly enhance the binding affinity (i.e., lower the Kₐ value) compared to shorter tethers. nih.gov This enhancement is attributed to the improved presentation and accessibility of the DNP moiety for antibody engagement. nih.gov
| Analyte (Antibody) | Ligand (DNP-construct) | Dissociation Rate (kⅆ) (s⁻¹) | Comments |
| Anti-DNP IgE | DNP-DNA Nanostructure (monovalent) | 6.2 x 10⁻³ | Represents monovalent binding. acs.org |
| Anti-DNP IgE | DNP-DNA Nanostructure (bivalent, 30 nm spacing) | 6.8 x 10⁻³ | Similar to monovalent, suggesting limited bivalent binding at this distance. acs.org |
| Anti-DNP IgG | DNP-DNA Nanostructure (monovalent) | 2.2 x 10⁻³ | IgG shows slower dissociation (stronger binding) than IgE for monovalent interactions. acs.org |
| Anti-DNP IgG | DNP-DNA Nanostructure (bivalent, 30 nm spacing) | 2.0 x 10⁻³ | Similar to monovalent binding. acs.org |
Flow Cytometry for Cellular Interaction and Antibody Binding Assays
Flow cytometry is an indispensable technique for analyzing the physical and chemical characteristics of single cells within a heterogeneous population. It is particularly valuable for quantifying the binding of this compound conjugates to cell surfaces and their ability to recruit anti-DNP antibodies. rsc.orgnih.gov In a typical assay, cells are incubated with the DNP-conjugate, followed by a fluorescently-labeled anti-DNP antibody. The fluorescence intensity of individual cells is then measured by the flow cytometer, providing a quantitative readout of antibody recruitment. nih.gov
Research has shown that the length of the PEG linker is a critical determinant of the biological activity of DNP conjugates. In a study involving nanobody-DNP conjugates designed to target EGFR-expressing cancer cells, linkers of varying PEG lengths (PEG1, PEG3, PEG6, and PEG12) were compared. rsc.org Flow cytometry analysis, by measuring the Mean Fluorescence Intensity (MFI), demonstrated that conjugates with PEG linkers from PEG1 to PEG6 had comparable and effective binding abilities to A431 cancer cells. rsc.orgrsc.org However, the conjugate with a longer PEG12 linker showed a reduced binding capacity. rsc.orgrsc.org
Similarly, a study on fibroblast growth factor receptor 1 (FGFR1)-binding peptides conjugated to DNP via PEG1, PEG3, and PEG6 linkers found that the PEG6-containing conjugate displayed the most robust antibody recruiting capacity on FGFR1-positive cells. acs.org These findings underscore that a PEG6 linker often provides an optimal spatial orientation for the DNP hapten to be recognized and bound by antibodies when the conjugate is attached to a cell surface receptor.
The results from these quantitative flow cytometry assays are often presented as histograms, showing the shift in fluorescence intensity, and as MFI values, which allow for direct comparison between different conjugates and conditions. rsc.orgacs.org
| Cell Line | Conjugate | Mean Fluorescence Intensity (MFI) (x 10⁵) | Fold Increase vs. Control |
| A431 (high EGFR) | Nanobody-PEG1-DNP | 5.94 | 76.7 |
| A431 (high EGFR) | Nanobody-PEG3-DNP | 6.30 | 82.4 |
| A431 (high EGFR) | Nanobody-PEG6-DNP | 5.75 | 74.2 |
| A431 (high EGFR) | Nanobody-PEG12-DNP | 4.73 | 60.9 |
Data adapted from a study on nanobody-DNP conjugates, showing MFI after treatment and incubation with an Alexa 488-tagged anti-DNP IgG antibody. rsc.org
| Cell Line | Conjugate (10 µM) | Mean Fluorescence Intensity (MFI) (x 10⁴) | Fold Increase vs. Control |
| L6-FGFR1cWT | Pep1-PEG1-DNP | 1.6 | 179.7 |
| L6-FGFR1cWT | Pep1-PEG3-DNP | 0.3 | 33.4 |
| L6-FGFR1cWT | Pep1-PEG6-DNP | 1.8 | 200.2 |
Data adapted from a study on Pep1-DNP conjugates, showing MFI after treatment and incubation with an Alexa-488 anti-DNP antibody. acs.org
These studies consistently highlight the utility of flow cytometry in optimizing the design of this compound conjugates for applications that rely on specific cell surface binding and subsequent antibody recruitment. acs.orgresearchgate.netrsc.org
Future Directions and Emerging Research Avenues for Dnp Peg6 Acid
Development of Next-Generation DNP-PEG-based Probes and Reagents
The DNP moiety in DNP-PEG conjugates is widely recognized by anti-DNP antibodies, making these compounds valuable as haptens for labeling biomolecules broadpharm.combiochempeg.com. The incorporation of a hydrophilic PEG linker, such as PEG6, significantly enhances the water solubility of DNP conjugates, allowing for the labeling of biological molecules without causing precipitation broadpharm.com. This improved solubility is crucial for developing probes and reagents intended for use in aqueous biological environments. Furthermore, DNP-PEG conjugates can function as amine-reactive FRET quenchers when paired with suitable fluorophores like tryptophan or tyrosine broadpharm.combiochempeg.com. The terminal carboxylic acid group of DNP-PEG6-acid provides a reactive handle that can readily form stable amide bonds with primary amines in the presence of coupling reagents broadpharm.combio-fount.com. This reactivity allows for the facile conjugation of the this compound moiety to peptides, proteins, antibodies, nucleotides, particles, and other amine-containing molecules, paving the way for the creation of diverse next-generation DNP-PEG-based probes and reagents biochempeg.combio-fount.com. Future research will likely focus on synthesizing novel probes by conjugating this compound to a broader range of biomolecules and synthetic constructs, exploiting the enhanced solubility and versatile reactivity offered by the PEG6 linker and the carboxylic acid group.
Integration into Novel Multifunctional Research Platforms
This compound is recognized as a PEG-based linker particularly useful in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs). PROTACs are heterobifunctional molecules that recruit E3 ligases to target proteins for degradation, representing an emerging approach in targeted therapy and a chemical genetic tool for studying protein function. In PROTACs, the linker, including PEG-based linkers like this compound, connects a target protein binder and an E3 ligase recruiter, and its characteristics significantly influence the formation of the ternary complex required for target protein ubiquitination and degradation. This highlights the potential of this compound as a component in developing novel multifunctional PROTAC platforms. Beyond PROTACs, PEG linkers are integral to other multifunctional platforms such as Antibody-Oligonucleotide Conjugates (AOCs) and Peptide-Drug Conjugates (PDCs), which aim to enhance targeted delivery and therapeutic efficacy. While this compound's specific role in AOCs or PDCs (other than as a PROTAC linker) is not extensively detailed in the search results, its structure suggests potential for integration into similar platforms requiring a DNP tag and a reactive carboxylic acid for conjugation. The use of a PEG6 spacer has also been explored in functionalizing nanoparticles with targeting ligands, demonstrating improved accessibility and performance in cellular uptake studies. This indicates that this compound could be integrated into multifunctional nanoparticle platforms, leveraging the DNP tag for detection or other functionalities, the PEG6 linker for spacing and solubility, and the acid group for attachment to nanoparticle surfaces or targeting ligands.
Advanced Materials Science Applications of this compound Constructs
The integration of this compound into various constructs holds promise for advanced materials science applications. PEG linkers, including those with DNP tags, are relevant in the context of materials science research, particularly in conjunction with techniques like dynamic nuclear polarization (DNP)-enhanced NMR spectroscopy, which is used to study materials. Furthermore, PEG is utilized in the creation of self-assembling nanoparticle systems, which have applications in areas like drug delivery and the study of material properties. Although specific advanced materials science applications solely focused on this compound constructs are not extensively detailed, the compound's ability to be conjugated to various materials via its carboxylic acid group, combined with the properties of the DNP tag and PEG linker, suggests potential. For instance, conjugating this compound to polymers or nanoparticles could yield materials with tailored surface properties, enhanced solubility, or the ability to be tracked or targeted using anti-DNP antibodies. Research involving the functionalization of dendrimer nanoparticles (DNPs) with PEG spacers and targeting peptides has shown enhanced cellular uptake and potential for applications like photothermal treatment. This exemplifies how constructs incorporating PEG linkers, similar to the PEG6 in this compound, can contribute to the development of advanced nanomaterials with improved biological interactions and functionalities.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Research
The PEG component of this compound is relevant to research in supramolecular chemistry and self-assembly, particularly in the context of creating ordered nanostructures. PEG-containing molecules have been explored in the design of self-assembling systems, such as self-assembling Peptide-Drug Conjugates (PDCs) that form nanostructures with unique physicochemical properties. The principle of self-assembly, where multiple components spontaneously arrange into ordered structures through non-covalent interactions, is a key technique in nanotechnology. While direct studies on the self-assembly of this compound itself are not explicitly highlighted in the search results, the presence of the PEG chain suggests its potential to influence the self-assembly behavior of molecules or constructs to which it is conjugated. Future research could investigate the ability of this compound to participate in or direct the formation of supramolecular structures, potentially in conjunction with other molecules that can interact with the DNP tag, the PEG chain, or a molecule conjugated to the carboxylic acid. This could lead to the development of novel self-assembled nanomaterials with potential applications in various research areas.
Q & A
Q. What is the structural and functional role of the PEG6 spacer in DNP-PEG6-acid?
The PEG6 spacer serves as a hydrophilic linker that enhances aqueous solubility and reduces steric hindrance during conjugation. Its six ethylene oxide units provide flexibility, enabling efficient interaction between the DNP (2,4-dinitrophenyl) group and target molecules (e.g., proteins or nanoparticles). The terminal carboxylic acid facilitates covalent bonding with primary amines via carbodiimide-mediated reactions (EDC/HATU) .
Q. How does this compound’s solubility profile influence experimental design?
this compound is soluble in polar solvents like DMSO, methanol, and water, making it suitable for aqueous reaction systems. Researchers must pre-dissolve it in DMSO for stock solutions (e.g., 10 mM) and dilute into aqueous buffers to avoid precipitation. Solubility constraints may require optimization of reaction pH (neutral to slightly acidic) and temperature (4–25°C) .
Q. What analytical methods validate the purity and conjugation efficiency of this compound?
- Purity : HPLC or LC-MS with UV detection at 280–350 nm (DNP absorbance).
- Conjugation : MALDI-TOF or SDS-PAGE to confirm molecular weight shifts after amide bond formation.
- Quantification : NMR (1H/13C) to verify PEG spacer integrity and absence of hydrolyzed byproducts .
Advanced Research Questions
Q. How can this compound be optimized for site-specific protein labeling without disrupting functional domains?
Use controlled stoichiometry (e.g., 1:1 molar ratio of this compound to protein) and reaction time (30–60 minutes) to minimize over-labeling. Site-directed mutagenesis to introduce surface-exposed lysine residues or N-terminal modifications can improve specificity. Validate labeling efficiency via fluorescence quenching assays (DNP’s nitro groups absorb at 350 nm) .
Q. What experimental challenges arise when using this compound in PROTAC design, and how are they resolved?
Challenges :
- PEG6’s hydrophilicity may reduce cell permeability.
- DNP’s immunogenicity can trigger unintended immune responses. Solutions :
- Incorporate cell-penetrating peptides (CPPs) or lipid nanoparticles.
- Replace DNP with non-immunogenic tags (e.g., biotin) for in vivo studies.
- Validate degradation efficiency via Western blot (target protein) and proteasome activity assays .
Q. How do discrepancies in PEG chain length (e.g., PEG4 vs. PEG6) affect DNP-based conjugates’ stability and bioactivity?
Longer PEG chains (PEG6) improve solubility and reduce aggregation but may sterically hinder binding interactions. Comparative studies show PEG6-linked conjugates exhibit 20–30% higher serum stability than PEG4 analogs in pharmacokinetic assays. However, shorter chains (PEG4) are preferable for small-molecule conjugates requiring rapid cellular uptake .
Data Contradiction and Interpretation
Q. Why do some studies report conflicting data on this compound’s immunogenicity?
Variations in animal models (e.g., murine vs. humanized systems) and conjugation methods (random lysine vs. cysteine-directed) influence immunogenicity. For example, DNP conjugates with larger carriers (e.g., BSA) trigger stronger antibody responses than small-molecule conjugates. Researchers must standardize adjuvant use and dosing regimens to mitigate variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
